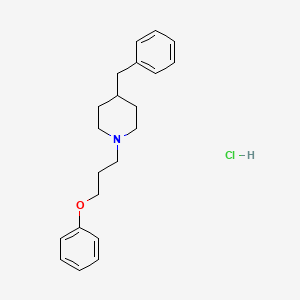

6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

6-((4-ヒドロキシブチル)アミノ)ヘキシル 2-ヘキシルデカン酸の合成は、通常、4-アミノブタノールと脂質アルデヒドの反応を含みます。 このプロセスには、還元的アミノ化反応が含まれ、トリ酢酸ナトリウムボロハイドライドが還元剤として使用され、中間イミンが目的のアミン生成物に変換されます . この方法は、最終生成物の高純度と収率を保証します。

工業的生産方法

この化合物の工業的生産には、ラボ設定と同様の反応条件を使用して、大規模合成が含まれる場合があります。 このプロセスは、効率とスケーラビリティを最適化されており、研究および商業目的のための品質と供給の一貫性を確保します .

化学反応の分析

反応の種類

6-((4-ヒドロキシブチル)アミノ)ヘキシル 2-ヘキシルデカン酸は、次のものを含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基は、対応するケトンまたはアルデヒドを形成するために酸化できます。

還元: この化合物は、さまざまなアミン誘導体を形成するために還元できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、頻繁に使用される還元剤です。

生成される主要な生成物

これらの反応から生成される主要な生成物には、ケトン、アルデヒド、アミン誘導体、置換脂質化合物が含まれ、これらはさまざまな用途でさらに利用できます .

科学研究への応用

6-((4-ヒドロキシブチル)アミノ)ヘキシル 2-ヘキシルデカン酸は、その汎用性の高い特性により、科学研究で広く使用されています。

科学的研究の応用

6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate is widely used in scientific research due to its versatile properties:

作用機序

6-((4-ヒドロキシブチル)アミノ)ヘキシル 2-ヘキシルデカン酸の作用機序は、核酸やその他の治療薬をカプセル化して標的細胞に送達できる安定な脂質ナノ粒子を形成する能力に関与しています。 この化合物は細胞膜と相互作用し、カプセル化された物質の取り込みと放出を促進します . 関与する分子標的と経路には、脂質二重層とエンドサイトーシス経路が含まれ、これらは治療薬の効率的な送達と放出に不可欠です .

類似の化合物との比較

類似の化合物

2-ヘキシルデカン酸: 類似の疎水性特性を持つカルボン酸.

ALC-0315: 核酸送達システムで使用される別の脂質化合物.

独自性

6-((4-ヒドロキシブチル)アミノ)ヘキシル 2-ヘキシルデカン酸は、末端ヒドロキシル基と長い疎水性尾部を組み合わせて独特の組み合わせを持っているため、際立っています。これは、脂質ナノ粒子の形成における安定性と効率を向上させます。 これは、薬物送達と遺伝子治療の用途に特に適しています .

類似化合物との比較

Similar Compounds

2-Hexyldecanoic acid: A carboxylic acid with similar hydrophobic properties.

ALC-0315: Another lipid compound used in nucleic acid delivery systems.

Uniqueness

6-((4-Hydroxybutyl)amino)hexyl 2-hexyldecanoate stands out due to its unique combination of a terminal hydroxyl group and a long hydrophobic tail, which provides enhanced stability and efficiency in forming lipid nanoparticles. This makes it particularly suitable for applications in drug delivery and gene therapy .

特性

IUPAC Name |

6-(4-hydroxybutylamino)hexyl 2-hexyldecanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53NO3/c1-3-5-7-9-10-14-20-25(19-13-8-6-4-2)26(29)30-24-18-12-11-15-21-27-22-16-17-23-28/h25,27-28H,3-24H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKFOPXHSONQHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCNCCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

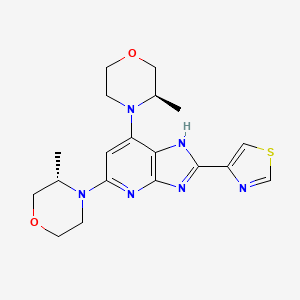

![N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B12396532.png)

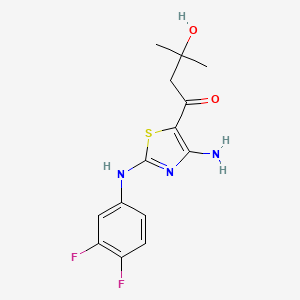

![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B12396567.png)

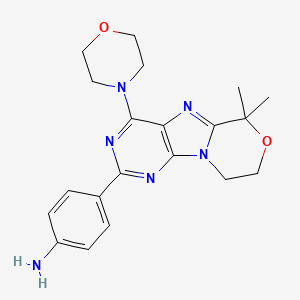

![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)

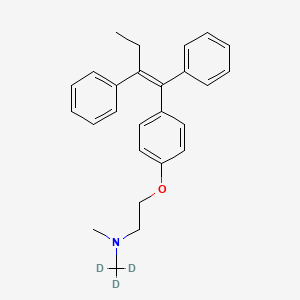

![RC-160 [Lys(Boc)]](/img/structure/B12396626.png)